molecular formula C10H12BrClO2 B8521968 1-(3-Bromo-5-chloro-2-methoxy-4-methylphenyl)ethanol

1-(3-Bromo-5-chloro-2-methoxy-4-methylphenyl)ethanol

Cat. No.: B8521968
M. Wt: 279.56 g/mol
InChI Key: PLRGUWUDGVQVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-5-chloro-2-methoxy-4-methylphenyl)ethanol is a useful research compound. Its molecular formula is C10H12BrClO2 and its molecular weight is 279.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12BrClO2

Molecular Weight

279.56 g/mol

IUPAC Name

1-(3-bromo-5-chloro-2-methoxy-4-methylphenyl)ethanol

InChI

InChI=1S/C10H12BrClO2/c1-5-8(12)4-7(6(2)13)10(14-3)9(5)11/h4,6,13H,1-3H3

InChI Key

PLRGUWUDGVQVPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Br)OC)C(C)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-(3-bromo-5-chloro-2-methoxy-4-methylphenyl)ethanone (23 g, 83 mmol) in methanol (200 mL) was added sodium tetrahydroborate (5.0 g, 130 mmol) at 0° C. The mixture was stirred at 0° C. for 1 hour and quenched with water (10 mL). The resulting mixture was concentrated under reduced pressure to about 30 mL. The residue was diluted with ethyl acetate, washed with water and brine, dried over MgSO4, filtered and evaporated to yield the desired product. LCMS calculated for C10H11BrClO (M−OH)+: m/z=261.0, 263.0. found: 261.0, 263.0.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium tetrahydroborate (0.31 g, 8.1 mmol) was added to a mixture of 1-(3-bromo-5-chloro-2-methoxy-4-methylphenyl)ethanone (1.5 g, 5.4 mmol) in methanol (25 mL) at 0° C. and the resultant reaction mixture was stirred at room temperature for 1 hour. The solvent was removed and the resulting residue was diluted with ethyl acetate, washed with sat. NaHCO3, water, brine, then dried over Na2SO4, filtered and concentrated. The crude product was purified by silica gel chromatography, eluting with 0 to 40% EtOAc in hexanes, to give the desired product (0.30 g, 90%).
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
90%

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